molecular formula C20H25NO5 B15178689 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole CAS No. 71243-34-0

4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole

Cat. No.: B15178689
CAS No.: 71243-34-0
M. Wt: 359.4 g/mol
InChI Key: BTWLKKFTPCBOEM-UHFFFAOYSA-N
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Description

4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole is a nitroaromatic compound derived from veratrole (1,2-dimethoxybenzene). Its structure features a 5-nitro-substituted veratrole core with a 4-(tert-butyl)phenoxyethyl group at the 4-position. The tert-butyl group introduces steric bulk, while the ethyl chain between the aromatic ether and the nitroveratrole moiety enhances flexibility compared to methyl-linked analogs. The molecular formula is C₂₀H₂₅NO₅, with a calculated molecular weight of 359.42 g/mol. This compound is primarily utilized in synthetic chemistry as an intermediate for designing complex molecules, leveraging its nitro and methoxy groups for further functionalization .

Properties

CAS No.

71243-34-0

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

1-[1-(4-tert-butylphenoxy)ethyl]-4,5-dimethoxy-2-nitrobenzene

InChI

InChI=1S/C20H25NO5/c1-13(26-15-9-7-14(8-10-15)20(2,3)4)16-11-18(24-5)19(25-6)12-17(16)21(22)23/h7-13H,1-6H3

InChI Key

BTWLKKFTPCBOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole typically involves a multi-step process. One common method includes the following steps:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-tert-butylphenol with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Nitration: The phenoxyethyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Veratrole Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Hydrolysis: The ester linkages in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of 4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-aminoveratrole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: Breakdown products including phenols and carboxylic acids.

Scientific Research Applications

4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxyethyl moiety may also play a role in modulating the compound’s activity by influencing its binding to target proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ethyl vs. Methyl Linkage

The closest structural analog is 4-[[4-(tert-butyl)phenoxy]methyl]-5-nitroveratrole (CAS: 71302-58-4), which replaces the ethyl group with a methyl linker. Key differences include:

Property 4-[1-[4-(Tert-butyl)phenoxy]ethyl]-5-nitroveratrole 4-[[4-(tert-butyl)phenoxy]methyl]-5-nitroveratrole
Molecular Formula C₂₀H₂₅NO₅ C₁₉H₂₃NO₅
Molecular Weight 359.42 g/mol 345.39 g/mol
Substituent Chain Length Ethyl (CH₂CH₂) Methyl (CH₂)
Lipophilicity (logP) Higher (estimated) Lower (estimated)

However, the methyl analog may exhibit faster reaction kinetics in nucleophilic substitutions due to reduced steric hindrance .

Functional Analogs: Nitroveratrole Derivatives vs. Resveratrol

Property This compound Resveratrol
Key Functional Groups Nitro, methoxy, ether Hydroxyl, ethenyl
Polarity Low (electron-withdrawing nitro group) High (hydroxyl groups)
Primary Applications Synthetic intermediate Pharmacological research
Solubility Lipophilic (organic solvents) Hydrophilic (aqueous)

While resveratrol is used in supplements and drug development for its antioxidant properties, the nitroveratrole derivatives are tailored for synthetic versatility, such as serving as precursors for agrochemicals or pharmaceuticals .

tert-Butyl Aromatic Compounds

Compounds like Methyl 4-tert-butylbenzoate (CAS: 26537-19-9) highlight the role of tert-butyl groups in modulating physical properties:

Property This compound Methyl 4-tert-butylbenzoate
Functional Groups Nitro, methoxy, ether Ester, tert-butyl
Molecular Weight 359.42 g/mol 192.25 g/mol
Stability High (ether linkage resists hydrolysis) Moderate (ester hydrolysis)

The tert-butyl group in both compounds enhances thermal stability and steric protection. However, the ether linkage in the nitroveratrole derivative confers greater resistance to acidic/basic conditions compared to the ester group in Methyl 4-tert-butylbenzoate .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[1-[4-(tert-butyl)phenoxy]ethyl]-5-nitroveratrole, and how can purity be ensured?

  • Methodology :

  • Etherification : Use nucleophilic substitution to attach the 4-(tert-butyl)phenoxy group to the ethyl linker. Tert-butyl groups require inert conditions (e.g., N₂ atmosphere) to prevent oxidation .
  • Nitration : Introduce the nitro group to the veratrole moiety using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>98%) with UV detection at 254 nm.
    • Characterization : Validate structure using ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.3 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers assess the stability of this compound under experimental conditions?

  • Methodology :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC. Nitro groups are prone to photoreduction; use amber vials for storage .
  • Hydrolytic Stability : Test in buffers (pH 2–12) at 37°C for 24–72 hours. Tert-butyl groups confer steric protection, but the nitroveratrole moiety may hydrolyze under alkaline conditions.

Q. What are the primary research applications of this compound in academic settings?

  • Applications :

  • Pharmacology : Screen for bioactivity (e.g., antimicrobial or enzyme inhibition) using in vitro assays (MIC, IC₅₀). The nitro group may act as an electron-withdrawing modulator .
  • Material Science : Study its thermal stability for potential use in polymer additives or liquid crystals.
  • Synthetic Intermediate : Serve as a precursor for derivatives (e.g., amine reduction of the nitro group) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction yields for its synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. Use ANOVA to analyze yield discrepancies .
  • Byproduct Analysis : Characterize side products via LC-MS and propose competing pathways (e.g., nitration at alternative positions).
  • Kinetic Profiling : Monitor reaction progress using in-situ FTIR to detect intermediates (e.g., nitronium ion formation).

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The nitro group lowers LUMO energy, enhancing electrophilicity.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) using software like GROMACS, focusing on tert-butyl hydrophobicity .
  • Solvent Effects : Use COSMO-RS to model solvation free energy and optimize reaction solvents.

Q. How can researchers address conflicting data on its biological activity across studies?

  • Methodology :

  • Assay Standardization : Validate protocols (e.g., cell viability assays) with positive/negative controls. Ensure consistent cell lines and incubation times.
  • Metabolite Screening : Use LC-MS/MS to detect degradation products in biological matrices that may interfere with activity measurements.
  • Chiral Purity : If stereocenters exist, confirm enantiomeric excess (e.g., chiral HPLC) to rule out activity variations due to isomerism .

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